N-methyl-6-(N-methylanilino)-N-[2-methyl-3-(methylamino)-3-oxopropyl]pyridine-3-carboxamide
Description
N-methyl-6-(N-methylanilino)-N-[2-methyl-3-(methylamino)-3-oxopropyl]pyridine-3-carboxamide is a complex organic compound belonging to the pyridine carboxamide family It is distinguished by its intricate molecular structure, featuring multiple functional groups, including methyl, anilino, and carboxamide groups
Properties
IUPAC Name |
N-methyl-6-(N-methylanilino)-N-[2-methyl-3-(methylamino)-3-oxopropyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(18(24)20-2)13-22(3)19(25)15-10-11-17(21-12-15)23(4)16-8-6-5-7-9-16/h5-12,14H,13H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHNQNAHCDFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CN=C(C=C1)N(C)C2=CC=CC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-6-(N-methylanilino)-N-[2-methyl-3-(methylamino)-3-oxopropyl]pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyridine-3-carboxamide backbone, followed by the introduction of the N-methyl and N-methylanilino groups through selective substitution reactions. Key reagents often include methyl iodide for methylation, and aniline derivatives for the introduction of the anilino group. Precise control of reaction conditions, such as temperature, solvent choice, and pH, is crucial to achieve high yields and purity.
Industrial Production Methods: Industrial-scale production of this compound necessitates efficient and scalable processes. Common methods involve batch or continuous flow reactors, allowing for precise control over reaction parameters. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and overall efficiency. Rigorous purification steps, including recrystallization and chromatography, ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: N-methyl-6-(N-methylanilino)-N-[2-methyl-3-(methylamino)-3-oxopropyl]pyridine-3-carboxamide undergoes various chemical reactions, reflecting its versatile reactivity. These include:
Oxidation: : This compound can undergo oxidative transformations, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or quinones.
Reduction: : Reductive reactions often employ agents such as lithium aluminum hydride or catalytic hydrogenation, resulting in the reduction of the carbonyl or nitro groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C)
Substitution: : Alkyl halides, acyl chlorides, and other nucleophiles
Major Products Formed
Oxidation: : Oxidized derivatives such as quinones
Reduction: : Reduced forms including amines and alcohols
Substitution: : Functionalized derivatives with various alkyl, acyl, or aryl groups
Scientific Research Applications
N-methyl-6-(N-methylanilino)-N-[2-methyl-3-(methylamino)-3-oxopropyl]pyridine-3-carboxamide finds application in a myriad of scientific fields:
Chemistry: : As a reagent or intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Biology: : Utilized in biochemical assays to study enzyme interactions, protein binding, and cellular processes.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Applied in the development of advanced materials, such as polymers, and as a catalyst or catalyst precursor in chemical reactions.
Mechanism of Action
Mechanism of Effects: The biological activity of N-methyl-6-(N-methylanilino)-N-[2-methyl-3-(methylamino)-3-oxopropyl]pyridine-3-carboxamide stems from its ability to interact with specific molecular targets. These interactions often involve binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Molecular Targets and Pathways
Enzymes: : Inhibits or activates enzyme activity by binding to the active site or allosteric sites.
Receptors: : Modulates receptor function, impacting cellular communication and response.
Pathways: : Influences various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
N-methyl-6-(N-methylanilino)-N-[2-methyl-3-(methylamino)-3-oxopropyl]pyridine-3-carboxamide stands out compared to other related compounds due to its unique structural features and reactivity. Similar compounds include:
N-methylpyridine-3-carboxamide: : Lacks the anilino and methylamino groups, resulting in distinct chemical and biological properties.
6-(N-methylanilino)pyridine-3-carboxamide: : Missing the N-methyl and 2-methyl-3-(methylamino)-3-oxopropyl groups, altering its reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
